molecular formula C28H44O10 B1264163 Forskoditerpenoside E

Forskoditerpenoside E

Cat. No. B1264163
M. Wt: 540.6 g/mol
InChI Key: ZBNOVDLAFYUSJT-KHGPFLBYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Forskoditerpenoside E is a diterpene glycoside that is labd-14-en-11-one substituted by beta-acetoxy group at position 6, an epoxy group between positions 8 and 13 and a beta-D-glucopyranosyloxy group at position 1 (the 1alpha stereoisomer). Isolated from the whole plant of Coleus forskohlii, it shows relaxative effects on isolated guinea pig tracheal spirals in vitro. It has a role as a metabolite and a muscle relaxant. It is a beta-D-glucoside, an acetate ester, a cyclic ether, a cyclic ketone, a diterpene glycoside and a labdane diterpenoid.

Scientific Research Applications

Activation of Adenylate Cyclase

Forskolin, a compound related to forskoditerpenoside, is known to activate adenylate cyclase in various tissues, significantly affecting cellular functions. This has been observed in brain membranes and slices, indicating a broad impact on cellular signaling and neurotransmitter responses (Seamon, Padgett, & Daly, 1981) (Daly, Padgett, & Seamon, 1982).

Potential in Cancer Therapy

Research suggests that forskolin, and by extension compounds like forskoditerpenoside E, may have significant implications in cancer therapy. The role of cAMP signaling in cancer biology and the potential of forskolin as an anticancer agent highlight its relevance in oncological research (Sapio et al., 2017).

Osteoconductive Properties

Forskolin-loaded halloysite nanotubes have been investigated for their potential in tissue engineering, specifically for their osteoinductive properties. This research is critical for advancing regenerative medicine and understanding how forskoditerpenoside E could contribute to bone healing and development (Naumenko, Guryanov, Zakirova, & Fakhrullin, 2021).

Metabolic Engineering for Compound Production

Efforts in metabolic engineering have focused on producing precursors to forskolin, which is structurally similar to forskoditerpenoside E. This research is pivotal for sustainable and efficient production of such compounds, highlighting their pharmaceutical significance (Pateraki et al., 2017).

Impact on Bone Resorption

Investigations into forskolin's effects on bone resorption provide insights into its potential role in bone metabolism and disease treatment. This could imply similar applications for forskoditerpenoside E in areas like osteoporosis and other bone-related conditions (Lorenzo, Sousa, & Quinton, 1986).

properties

Product Name

Forskoditerpenoside E

Molecular Formula

C28H44O10

Molecular Weight

540.6 g/mol

IUPAC Name

[(3R,4aR,6R,6aS,10S,10aS,10bR)-3-ethenyl-3,4a,7,7,10a-pentamethyl-1-oxo-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-6-yl] acetate

InChI

InChI=1S/C28H44O10/c1-8-26(5)11-15(31)22-27(6,38-26)12-16(35-14(2)30)23-25(3,4)10-9-18(28(22,23)7)37-24-21(34)20(33)19(32)17(13-29)36-24/h8,16-24,29,32-34H,1,9-13H2,2-7H3/t16-,17-,18+,19-,20+,21-,22+,23+,24+,26+,27-,28-/m1/s1

InChI Key

ZBNOVDLAFYUSJT-KHGPFLBYSA-N

Isomeric SMILES

CC(=O)O[C@@H]1C[C@@]2([C@H](C(=O)C[C@](O2)(C)C=C)[C@@]3([C@@H]1C(CC[C@@H]3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)(C)C)C)C

Canonical SMILES

CC(=O)OC1CC2(C(C(=O)CC(O2)(C)C=C)C3(C1C(CCC3OC4C(C(C(C(O4)CO)O)O)O)(C)C)C)C

synonyms

forskoditerpenoside E

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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